molecular formula C54H53FeP3 B14799633 (4-Tert-butylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;(3-tert-butyl-5-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;iron(2+)

(4-Tert-butylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;(3-tert-butyl-5-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;iron(2+)

Cat. No.: B14799633
M. Wt: 850.8 g/mol
InChI Key: HDWKRKPWNLLULL-UHFFFAOYSA-N
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Description

The iron(II) complex in question features a central iron ion coordinated to two distinct cyclopentadienyl-derived ligands. The first ligand, 4-tert-butylcyclopenta-1,4-dien-1-yl-diphenylphosphane, consists of a cyclopentadienyl ring substituted with a tert-butyl group at the 4-position and a diphenylphosphane moiety at the 1-position. The second ligand, 3-tert-butyl-5-diphenylphosphanylcyclopenta-1,4-dien-1-yl-diphenylphosphane, has a tert-butyl group at the 3-position and two diphenylphosphane groups at the 1- and 5-positions. This combination creates a sterically encumbered environment around the iron center, with mixed σ-donor (phosphine) and π-donor (cyclopentadienyl) ligands.

Properties

Molecular Formula

C54H53FeP3

Molecular Weight

850.8 g/mol

IUPAC Name

(4-tert-butylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;(3-tert-butyl-5-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-diphenylphosphane;iron(2+)

InChI

InChI=1S/C33H31P2.C21H22P.Fe/c1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;1-21(2,3)17-14-15-20(16-17)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19;/h4-25H,1-3H3;4-16H,1-3H3;/q2*-1;+2

InChI Key

HDWKRKPWNLLULL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[C-]1C=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.CC(C)(C)C1=CC(=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Iron Cyclopentadienyl Complexes

  • Ferrocene (bis(cyclopentadienyl)iron(II)): A benchmark iron(II) complex with two unsubstituted cyclopentadienyl ligands. Unlike the target compound, ferrocene lacks phosphine donors and steric bulk, resulting in higher symmetry and distinct redox behavior. The tert-butyl and phosphine substituents in the target complex likely enhance stability against oxidation and modify electronic properties.
  • Iron complexes with substituted cyclopentadienyl ligands: Derivatives like pentamethylcyclopentadienyl (Cp*) iron complexes introduce steric bulk but retain purely π-donor ligands.

Iron Phosphine Complexes

Phosphine ligands are ubiquitous in coordination chemistry. Key comparisons include:

  • Fe-dppe complexes: Ethane-bridged bis(diphenylphosphino)ethane (dppe) forms chelated complexes with bite angles ~85°, favoring trigonal or square-planar geometries. The target compound’s cyclopentadienyl-phosphine hybrid ligands likely enforce a different coordination mode, with stronger π-backbonding due to the iron(II) center .
  • Fe-dppp complexes: Propane-bridged bis(diphenylphosphino)propane (dppp) increases ligand flexibility compared to dppe.

Iron Porphyrin Complexes

Iron porphyrins (e.g., Fe(II)TPP, Fe(III)(TPP)Cl) are macrocyclic complexes with tetraaza cores. These exhibit planar geometries and strong ligand field stabilization, contrasting with the non-planar, mixed-donor environment of the target compound. Porphyrins typically support higher oxidation states (e.g., Fe(IV)=O intermediates in catalysis), while the phosphine-cyclopentadienyl system may stabilize lower oxidation states or facilitate redox-flexible catalysis .

Structural and Electronic Comparison Table

Parameter Target Iron Complex Ferrocene Fe-dppe Complex Fe(II)TPP
Ligand Type Cyclopentadienyl-phosphine hybrid Cyclopentadienyl (π) Bisphosphine (σ) Porphyrin (macrocyclic N)
Donor Atoms P, C C P N
Steric Bulk High (tert-butyl, diphenyl) Low Moderate (phenyl groups) Moderate (porphyrin ring)
Coordination Geometry Distorted octahedral/tetrahedral Sandwich (D5h) Trigonal/square-planar Square-planar/tetrahedral
Oxidation State Stability Fe(II) stabilized Fe(II) stable Fe(0)/Fe(II) common Fe(II)/Fe(III)/Fe(IV)
Key Applications Catalysis, materials science Electrochemistry, sensors Homogeneous catalysis Enzyme mimics, oxidation
Reference N/A

Research Findings and Implications

  • This is analogous to bulky ligands in asymmetric catalysis .
  • Electronic Tuning: The diphenylphosphane ligands act as stronger σ-donors and weaker π-acceptors compared to porphyrin nitrogens, modulating the iron center’s electron density. This could enhance catalytic activity in reactions requiring electron-rich metal sites.
  • Spectroscopic Insights : EXAFS studies on similar iron complexes (e.g., Fe-porphyrins) reveal bond distances of ~1.9–2.1 Å for Fe–N/P bonds, which could serve as a baseline for future characterization of the target compound .

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